Methyl 6-chloro-3-nitropicolinate Methyl 6-chloro-3-nitropicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753301
InChI: InChI=1S/C7H5ClN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3
SMILES:
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58 g/mol

Methyl 6-chloro-3-nitropicolinate

CAS No.:

Cat. No.: VC15753301

Molecular Formula: C7H5ClN2O4

Molecular Weight: 216.58 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-3-nitropicolinate -

Specification

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
IUPAC Name methyl 6-chloro-3-nitropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5ClN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3
Standard InChI Key OJOVFOKYYSZSGV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Methyl 6-chloro-5-nitronicotinate is characterized by the systematic name methyl 6-chloro-5-nitro-pyridine-3-carboxylate, with the molecular formula C7H5ClN2O4\text{C}_7\text{H}_5\text{ClN}_2\text{O}_4 and a molecular weight of 216.58 g/mol . The SMILES notation O=C(OC)C1=CN=C(Cl)C([N+]([O-])=O)=C1\text{O=C(OC)C1=CN=C(Cl)C([N+]([O-])=O)=C1} confirms the nitro group at position 5 and the chlorine atom at position 6 on the pyridine ring. X-ray crystallography and NMR studies corroborate this arrangement, with distinct chemical shifts observed for the nitro and chloro substituents .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point284–287°C
Boiling PointNot reported
LogP (octanol-water)1.29 (iLOGP), 1.5 (XLOGP3)
Solubility1.23 mg/mL in water (ESOL)
pKaEstimated 2.1 (carboxylate), 0.5 (nitro group)

The compound’s planar structure and electron-withdrawing substituents contribute to its moderate solubility in polar organic solvents, including methanol and dimethylformamide (DMF), but limited aqueous solubility .

Synthetic Methodologies

Chlorination-Nitration Sequential Approach

The most widely cited synthesis involves a multi-step sequence starting from nicotinic acid derivatives. A representative pathway includes:

  • Nitration: Treatment of methyl 6-hydroxynicotinate with nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) introduces the nitro group at position 5 .

  • Chlorination: Subsequent reaction with thionyl chloride (SOCl2\text{SOCl}_2) in the presence of DMF as a catalyst yields the 6-chloro derivative .

This method achieves yields of 76–90% after recrystallization from ethanol .

Suzuki-Miyaura Coupling Modifications

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 4, though these modifications typically target analogues rather than the parent compound . For example, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivatives have been synthesized via Suzuki coupling with 2-aminophenyl boronic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0–5°C85%
ChlorinationSOCl2\text{SOCl}_2, DMF, reflux90%
EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4, RT95%

Reactivity and Functionalization

The nitro and chloro groups serve as electrophilic sites for nucleophilic aromatic substitution (SNAr), enabling diverse derivatization:

Nucleophilic Displacement

Reaction with sodium sulfide (Na2S\text{Na}_2\text{S}) in methanol replaces the chloro group with a thiol, yielding methyl 5-nitro-6-thionicotinate . This intermediate is critical for producing thioamide-containing pharmaceuticals.

Reduction Pathways

Catalytic hydrogenation using Raney nickel (H2\text{H}_2, 40 psi) reduces the nitro group to an amine, generating methyl 5-amino-6-chloronicotinate—a precursor to antiviral agents .

Ester Hydrolysis

Alkaline hydrolysis with NaOH\text{NaOH} (2M, 80°C) cleaves the methyl ester, producing 6-chloro-5-nitronicotinic acid, which is further functionalized via peptide coupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6): Signals at δ 8.95 (d, 1H, H-2), 8.88 (d, 1H, H-4), and 3.97 (s, 3H, OCH3) confirm the aromatic and ester moieties .

  • 13C^{13}\text{C} NMR: Peaks at 165.2 ppm (C=O) and 152.1 ppm (C-NO2) align with computational predictions .

Infrared Spectroscopy (IR)

Strong absorptions at 1725 cm1^{-1} (C=O stretch) and 1530 cm1^{-1} (asymmetric NO2 stretch) dominate the spectrum .

Applications in Drug Discovery

Antibacterial Agents

Methyl 6-chloro-5-nitronicotinate serves as a key intermediate in synthesizing pyridonecarboxamide inhibitors targeting bacterial DNA gyrase. Derivatives exhibit MIC values of 0.5–2 μg/mL against Staphylococcus aureus .

Antiviral Compounds

Reduction of the nitro group to an amine enables conjugation with adamantane carboxamides, yielding neuraminidase inhibitors with IC50 values <10 nM against influenza A/H1N1 .

Kinase Inhibitors

Sulfonamide derivatives, such as methyl 4-amino-3-chloro-6-(2-((4-methoxyphenyl)sulfonamido)phenyl)picolinate, inhibit JAK2 kinase (IC50 = 12 nM) in rheumatoid arthritis models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator